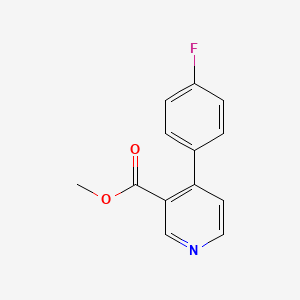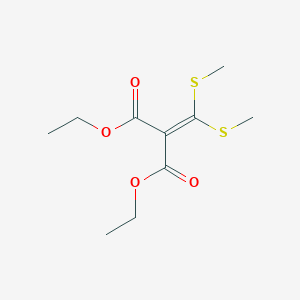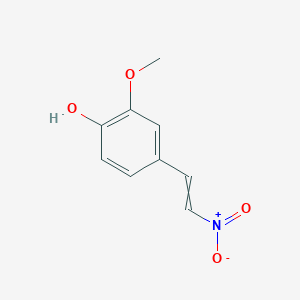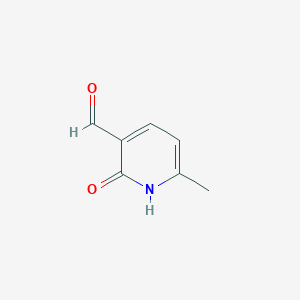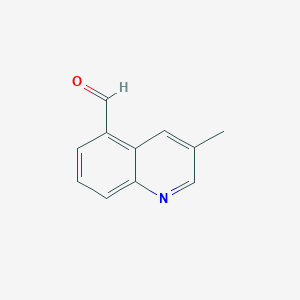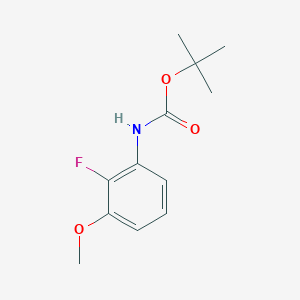
2-(N-BOC)AMINO-6-METHOXYFLUOROBENZENE
Overview
Description
2-(N-BOC)AMINO-6-METHOXYFLUOROBENZENE is an organic compound with the molecular formula C12H16FNO3. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a fluoro group, and a methoxy group attached to a phenyl ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-fluoro-3-methoxyphenyl)carbamate typically involves the reaction of 2-fluoro-3-methoxyaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production methods for tert-butyl (2-fluoro-3-methoxyphenyl)carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(N-BOC)AMINO-6-METHOXYFLUOROBENZENE can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, replacing the fluoro group with an alkyl group.
Hydrolysis: The primary product is 2-fluoro-3-methoxyaniline.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(N-BOC)AMINO-6-METHOXYFLUOROBENZENE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl (2-fluoro-3-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Similar structure but lacks the fluoro and methoxy groups.
2-fluoro-3-methoxyaniline: Lacks the carbamate group but shares the fluoro and methoxy substituents.
Tert-butyl (2,4-difluoro-6-methoxyphenyl)carbamate: Similar structure with an additional fluoro group.
Uniqueness
2-(N-BOC)AMINO-6-METHOXYFLUOROBENZENE is unique due to the combination of the tert-butyl, fluoro, and methoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and provides versatility in synthetic applications .
Properties
CAS No. |
801281-99-2 |
|---|---|
Molecular Formula |
C12H16FNO3 |
Molecular Weight |
241.26 g/mol |
IUPAC Name |
tert-butyl N-(2-fluoro-3-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H16FNO3/c1-12(2,3)17-11(15)14-8-6-5-7-9(16-4)10(8)13/h5-7H,1-4H3,(H,14,15) |
InChI Key |
RGIQXIQVDYOOJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)OC)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
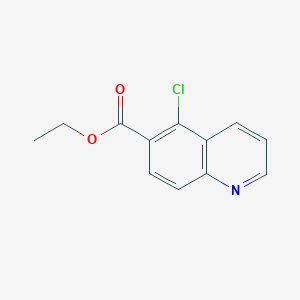
![2-Chlorofuro[2,3-c]pyridin-7-amine](/img/structure/B8811829.png)
![5-Iodo-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B8811837.png)

